molecular formula C18H15ClN2O2S2 B2533398 N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(3-chloro-4-methylphenyl)ethanediamide CAS No. 2380042-70-4

N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(3-chloro-4-methylphenyl)ethanediamide

Cat. No.: B2533398
CAS No.: 2380042-70-4
M. Wt: 390.9
InChI Key: VYETWQLMBBQKAA-UHFFFAOYSA-N
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Description

N-({[3,3’-bithiophene]-5-yl}methyl)-N’-(3-chloro-4-methylphenyl)ethanediamide is a complex organic compound that features a bithiophene core and a substituted ethanediamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-N’-(3-chloro-4-methylphenyl)ethanediamide typically involves multiple steps, starting with the preparation of the bithiophene core. This can be achieved through the coupling of thiophene units using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling. The resulting bithiophene is then functionalized with a methyl group at the 5-position.

The next step involves the introduction of the ethanediamide moiety. This can be done by reacting the functionalized bithiophene with an appropriate amine derivative, such as 3-chloro-4-methylphenylamine, under conditions that promote amide bond formation. Common reagents for this step include coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and automated systems for the purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

N-({[3,3’-bithiophene]-5-yl}methyl)-N’-(3-chloro-4-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide groups can be reduced to amines under appropriate conditions.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones of the bithiophene core.

    Reduction: Amines derived from the reduction of the amide groups.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-N’-(3-chloro-4-methylphenyl)ethanediamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bithiophene core can participate in π-π interactions with aromatic residues in proteins, while the amide groups can form hydrogen bonds, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    N-({[3,3’-bithiophene]-5-yl}methyl)-N’-(4-methylphenyl)ethanediamide: Similar structure but lacks the chloro group.

    N-({[3,3’-bithiophene]-5-yl}methyl)-N’-(3-chlorophenyl)ethanediamide: Similar structure but lacks the methyl group on the phenyl ring.

Uniqueness

N-({[3,3’-bithiophene]-5-yl}methyl)-N’-(3-chloro-4-methylphenyl)ethanediamide is unique due to the presence of both the chloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S2/c1-11-2-3-14(7-16(11)19)21-18(23)17(22)20-8-15-6-13(10-25-15)12-4-5-24-9-12/h2-7,9-10H,8H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYETWQLMBBQKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC(=CS2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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